molecular formula C15H12O4 B3052074 1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl- CAS No. 38256-07-4

1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl-

Cat. No.: B3052074
CAS No.: 38256-07-4
M. Wt: 256.25 g/mol
InChI Key: HNVCIJVWRJMESY-UHFFFAOYSA-N
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Description

1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl-, is a β-diketone derivative characterized by a central propane-1,3-dione backbone substituted with a 2,4-dihydroxyphenyl group at position 1 and a phenyl group at position 2. This compound belongs to the dibenzoylmethane (DBM) family, which is known for its keto-enol tautomerism, influencing its chemical reactivity and physical properties .

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-phenylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-11-6-7-12(14(18)8-11)15(19)9-13(17)10-4-2-1-3-5-10/h1-8,16,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVCIJVWRJMESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470175
Record name 1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38256-07-4
Record name 1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a classical method for synthesizing 1,3-diketones. For licodione, this involves the base-catalyzed reaction between 1-(2,4-dihydroxyphenyl)ethanone and ethyl benzoate. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation, enabling nucleophilic attack on the ethyl benzoate carbonyl group.

Procedure :

  • Sodium hydride (60% in mineral oil, 44.1 mmol) is suspended in THF.
  • A mixture of 1-(2-hydroxyphenyl)ethanone (11 mmol) and ethyl benzoate (27.5 mmol) in THF is added dropwise.
  • The reaction is heated at 65°C for 2 hours, then quenched with ice and acidified to pH 6.
  • Extraction with ethyl acetate and column chromatography (petroleum ether/ethyl acetate, 15:1) yields licodione as a yellow solid (72% yield).

Key Advantages :

  • Scalability for industrial applications.
  • Compatibility with diverse aromatic esters.

Benzoylation in Pyridine

An alternative route involves direct benzoylation of ortho-hydroxyacetophenone derivatives. This method employs benzoyl chloride in pyridine, leveraging its dual role as a solvent and base.

Procedure :

  • 1-(2,4-Dihydroxyphenyl)ethanone (0.025 mol) is treated with benzoyl chloride (0.035 mol) in pyridine at room temperature.
  • After 30 minutes, the mixture is poured into ice-cold hydrochloric acid, filtered, and recrystallized from ethanol.
  • Subsequent hydrolysis with potassium hydroxide in pyridine yields licodione.

Reaction Conditions :

  • Temperature: 50°C (hydrolysis step).
  • Time: 12 hours (hydrolysis).

Yield : ~65–70% after recrystallization.

Metal-Catalyzed Synthesis

Rhodium-Catalyzed Cross-Coupling

Recent advances utilize transition-metal catalysts to enhance efficiency. A rhodium(III)-catalyzed method achieves higher yields under milder conditions.

Procedure :

  • 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-phenylethan-1-one (3.0 mmol) and 5-chlorosalicylaldehyde (3.0 mmol) are combined in 1,2-dichloroethane.
  • Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer (5 mol%) and sodium acetate (1.3 equiv) are added.
  • The reaction is stirred at 90°C for 24 hours under argon.
  • Acidification with HCl and extraction yields licodione (86% yield).

Mechanistic Insight :
The rhodium catalyst facilitates C–H activation, enabling direct coupling without pre-functionalized substrates.

Biosynthetic Approaches

Enzymatic O-Methylation in Glycyrrhiza echinata

Licodione is a biosynthetic precursor to echinatin, a retrochalcone in licorice. Glycyrrhiza echinata cell cultures employ licodione O-methyltransferase (LMT) to methylate licodione.

Procedure :

  • Cell-free extracts of G. echinata are incubated with licodione and S-adenosyl-L-methionine (SAM).
  • LMT catalyzes methyl transfer to the ortho-hydroxy group of licodione.
  • The product, 2'-O-methyl-licodione, is isolated via HPLC.

Key Findings :

  • LMT activity correlates with echinatin content during culture cycles.
  • Substrate specificity studies confirm regioselective methylation at the ortho position.

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Yield Advantages Limitations
Claisen-Schmidt NaH, THF, 65°C, 2 h 72% Scalable, cost-effective Requires harsh bases
Benzoylation in Pyridine Benzoyl chloride, pyridine, 50°C, 12 h 70% Simple setup Low regioselectivity
Rhodium Catalysis [RhCp*Cl₂]₂, NaOAc, 90°C, 24 h 86% High yield, mild conditions Expensive catalyst
Biosynthesis LMT enzyme, SAM, G. echinata extract N/A Eco-friendly, regioselective Low throughput, complex purification

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens and nitrating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl- involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals. It may also interact with enzymes and proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutent Variations

The compound is compared to structurally related 1,3-propanedione derivatives and chalcones. Key differences in substituents and their implications are summarized below:

Compound Name Substituents (Position 1 / Position 3) Molecular Weight Key Properties/Effects Evidence ID
1-(2,4-dihydroxyphenyl)-3-phenyl-1,3-propanedione 2,4-dihydroxyphenyl / phenyl 272.27* High hydrogen bonding, potential antioxidant activity, keto-enol tautomerism
1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione (DBM1) 2-hydroxyphenyl / phenyl 242.23 Moderate solubility, photo-stability issues due to single hydroxyl group
1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1,3-propanedione 2-hydroxyphenyl / 4-methoxyphenyl 286.28 Methoxy group enhances lipophilicity; reduced hydrogen bonding vs. dihydroxy analogs
1-(4-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1,3-propanedione 4-fluorophenyl / 2-hydroxy-5-methoxyphenyl 288.27 Fluorine increases electronegativity, potentially improving metabolic stability
1,3-Diphenyl-1,3-propanedione (dibenzoylmethane) Phenyl / phenyl 224.25 Simple structure; lacks hydroxyl groups, leading to lower polarity
1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one (chalcone) 2,4-dihydroxyphenyl / 3-hydroxyphenyl (chalcone) 270.28 Conjugated double bond system; distinct UV absorption vs. β-diketones

*Calculated based on molecular formula C₁₅H₁₂O₄.

Physicochemical and Reactivity Comparisons

  • Solubility: The 2,4-dihydroxy substitution in the target compound increases polarity and hydrogen bonding capacity compared to mono-hydroxylated (e.g., DBM1) or methoxylated analogs (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1,3-propanedione) .
  • Photo-Stability : Dibenzoylmethanes like DBM1 are prone to UV-induced degradation . The additional hydroxyl group in the target compound may alter photo-reactivity, though this requires experimental validation.

Biological Activity

1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl- (also known as 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione) is a compound with notable biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C15H12O4
  • Molecular Weight : 256.25 g/mol
  • CAS Number : 1469-94-9
  • Structure : The compound features a central propanedione structure with two phenolic substituents, which are critical for its biological activity.
PropertyValue
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
CAS Number1469-94-9
Melting Point120-122 °C

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant effect is primarily attributed to the presence of hydroxyl groups on the phenolic rings.

Tyrosinase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme crucial in melanin synthesis. Studies have demonstrated that it acts through dual mechanisms:

  • Direct Inhibition : The compound inhibits tyrosinase activity directly.
  • Accelerated Degradation : It also promotes the degradation of tyrosinase in melanocytes, leading to reduced melanin production.

In a study by Nesterov et al., the compound was reported to be significantly more potent than traditional inhibitors like kojic acid, with an IC50 value of approximately 10 μM against human tyrosinase .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various models. It may reduce inflammatory markers and cytokines, suggesting a role in managing conditions characterized by inflammation.

Case Study 1: Melanin Synthesis Inhibition

A study focused on the effects of this compound on cultured normal human epidermal melanocytes (NHEM). The findings indicated a decrease in melanin content over time with prolonged exposure to the compound. Notably, after seven days of treatment, there was a significant reduction in melanin levels compared to untreated controls .

Case Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant capacity of the compound using various assays (DPPH and ABTS). Results indicated that it effectively scavenged free radicals and protected cells from oxidative damage, reinforcing its potential as a therapeutic agent against oxidative stress-related conditions .

The mechanisms through which 1,3-Propanedione exerts its biological effects include:

  • Inhibition of Tyrosinase Activity : By binding to the active site of tyrosinase or altering its conformation.
  • Promotion of Tyrosinase Degradation : Enhancing the proteasomal degradation pathway for tyrosinase in melanocytes.
  • Antioxidant Activity : Neutralizing reactive oxygen species (ROS) and reducing oxidative stress through direct scavenging and modulation of cellular antioxidant defenses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl-
Reactant of Route 2
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1,3-Propanedione, 1-(2,4-dihydroxyphenyl)-3-phenyl-

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